molecular formula C9H9ClO3S B3176516 2-(4-methylphenyl)sulfonylacetyl Chloride CAS No. 99766-14-0

2-(4-methylphenyl)sulfonylacetyl Chloride

Cat. No. B3176516
CAS RN: 99766-14-0
M. Wt: 232.68 g/mol
InChI Key: IQVRJNLTAJEDMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-methylphenyl)sulfonylacetyl Chloride has been reported in several studies. For instance, one study reported the design and synthesis of 2-(4-methylsulfonylphenyl) indole derivatives, which involved the use of this compound . Another study discussed the reaction of this compound with different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular weight of 2-(4-methylphenyl)sulfonylacetyl Chloride is 232.68 g/mol. Further details about its molecular structure can be found in the referenced papers .


Chemical Reactions Analysis

The chemical reactions involving 2-(4-methylphenyl)sulfonylacetyl Chloride have been studied in the context of synthesizing new compounds. For example, it has been used in the synthesis of 2-(4-methylsulfonylphenyl) indole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-methylphenyl)sulfonylacetyl Chloride have been studied extensively. It is known for its unique properties, which have been utilized in various chemical reactions .

Safety and Hazards

The safety data sheet for 2-(4-methylphenyl)sulfonylacetyl Chloride includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

The future directions for the research and application of 2-(4-methylphenyl)sulfonylacetyl Chloride are promising. It has been used in the synthesis of new compounds with potential antimicrobial and anti-inflammatory activities . Furthermore, it has been suggested that this class of compounds could be used to develop new drug formulations .

properties

IUPAC Name

2-(4-methylphenyl)sulfonylacetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVRJNLTAJEDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99766-14-0
Record name 2-(PARA-TOLYLSULFONYL)-ACETYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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